1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid
Overview
Description
1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a 4-methylphenyl group, a thienyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions typically involve the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent at elevated temperatures.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the piperidine ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways .
Comparison with Similar Compounds
1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-1-propanone: This compound shares the 4-methylphenyl group but differs in the rest of its structure, leading to different chemical and biological properties.
1-(4-Methylphenyl)-2-bromo-1-propanone:
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-6-oxo-2-thiophen-2-ylpiperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-11-4-6-12(7-5-11)18-15(19)9-8-13(17(20)21)16(18)14-3-2-10-22-14/h2-7,10,13,16H,8-9H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQDHOPFZJKODK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165360 | |
Record name | 1-(4-Methylphenyl)-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
855715-10-5 | |
Record name | 1-(4-Methylphenyl)-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855715-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methylphenyl)-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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